molecular formula C13H18O B2881767 2-(2,2-Dimethylpropyl)-2-phenyloxirane CAS No. 2248268-12-2

2-(2,2-Dimethylpropyl)-2-phenyloxirane

Cat. No.: B2881767
CAS No.: 2248268-12-2
M. Wt: 190.286
InChI Key: NTJWWPQHSVZAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropyl)-2-phenyloxirane (CAS: 2245-29-6) is an epoxide compound featuring a neopentyl (2,2-dimethylpropyl) and a phenyl group attached to its oxirane ring. Its molecular formula is C₇H₁₄O, with a molar mass of 114.18 g/mol. The compound is also known by synonyms such as Neopentyloxirane and 1,2-Epoxy-4,4-dimethylpentane .

Properties

IUPAC Name

2-(2,2-dimethylpropyl)-2-phenyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-12(2,3)9-13(10-14-13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJWWPQHSVZAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1(CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropyl)-2-phenyloxirane can be achieved through several methods. One common approach involves the reaction of a suitable epoxide precursor with a phenyl group and a 2,2-dimethylpropyl group. The reaction conditions typically include the use of strong bases or acids to facilitate the formation of the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale epoxidation reactions. These reactions often use catalysts such as titanium or molybdenum compounds to enhance the efficiency and yield of the desired product. The reaction conditions are carefully controlled to ensure the purity and quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylpropyl)-2-phenyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the oxirane ring into a diol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed:

    Oxidation: Alcohols and ketones.

    Reduction: Diols.

    Substitution: Various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-2-phenyloxirane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-2-phenyloxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The specific molecular targets and pathways depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: The neopentyl group in the target compound introduces significant steric hindrance, which may slow nucleophilic attacks on the epoxide ring compared to smaller alkyl groups like isobutyl . Chlorinated derivatives (e.g., ) exhibit higher molecular weight and electronegativity, likely influencing reactivity in halogenation or oxidation processes .

Reactivity Trends: Bulky substituents (neopentyl, chlorophenylmethyl) reduce epoxide ring strain, making the compound less reactive toward nucleophiles like water or amines. Polar groups (e.g., methoxyphenoxy in ) increase hydrophilicity and may enhance bioavailability in pharmaceutical contexts .

Applications :

  • Neopentyloxiranes are often intermediates in specialty polymer synthesis due to their steric stability .
  • Chlorinated oxiranes () may serve as precursors in agrochemicals or flame retardants .
  • 2-Phenyloxirane () is a model compound for studying epoxide aromatic substitution reactions.

Research Findings and Limitations

  • Synthetic Challenges : The synthesis of this compound requires careful control of steric effects during epoxidation, as competing reactions (e.g., rearrangements) are common with bulky substituents .
  • Toxicity Data: Chlorinated derivatives (e.g., ) show higher acute toxicity (LD₅₀ < 50 mg/kg in rodents) compared to non-halogenated oxiranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.